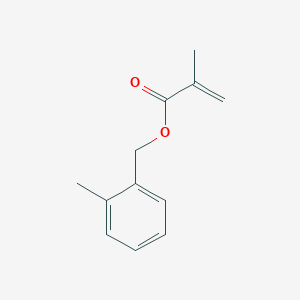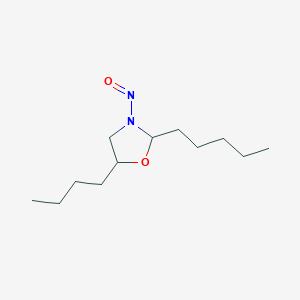
5-Butyl-3-nitroso-2-pentyl-1,3-oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-3-nitroso-2-pentyl-1,3-oxazolidine: is a heterocyclic compound that belongs to the oxazolidine family. Oxazolidines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-3-nitroso-2-pentyl-1,3-oxazolidine typically involves the reaction of 1,2-amino alcohols with nitroso compounds under controlled conditions. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization of 1,2-amino alcohols with formaldehyde and nitroso compounds . This reaction is usually carried out in the presence of a base such as sodium hydroxide at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 5-Butyl-3-nitroso-2-pentyl-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The oxazolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted oxazolidines with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Butyl-3-nitroso-2-pentyl-1,3-oxazolidine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions .
Biology and Medicine: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections and other diseases .
Industry: In the industrial sector, this compound can be used as a polymer additive to enhance the properties of materials. It may also find applications in the production of agrochemicals and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 5-Butyl-3-nitroso-2-pentyl-1,3-oxazolidine involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly useful in the development of antibacterial agents, where the compound can target bacterial enzymes and disrupt their function .
Comparación Con Compuestos Similares
- 2,2,5-Trimethyl-3-nitroso-1,3-oxazolidine
- 3-Butyl-2-(1-ethylpentyl)oxazolidine
Comparison: Compared to similar compounds, 5-Butyl-3-nitroso-2-pentyl-1,3-oxazolidine is unique due to its specific substitution pattern and the presence of the nitroso group. This gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
92447-09-1 |
|---|---|
Fórmula molecular |
C12H24N2O2 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
5-butyl-3-nitroso-2-pentyl-1,3-oxazolidine |
InChI |
InChI=1S/C12H24N2O2/c1-3-5-7-9-12-14(13-15)10-11(16-12)8-6-4-2/h11-12H,3-10H2,1-2H3 |
Clave InChI |
PMPBUYWLJFQVGM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1N(CC(O1)CCCC)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol](/img/structure/B14344095.png)
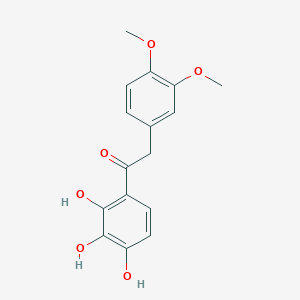
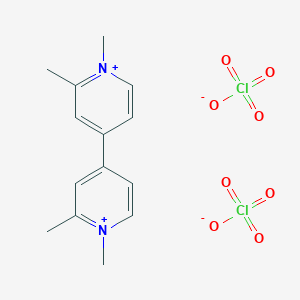

![Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate](/img/structure/B14344117.png)
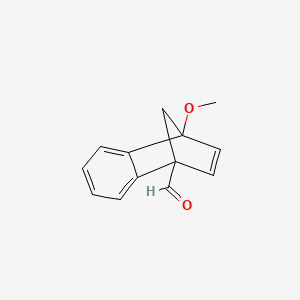
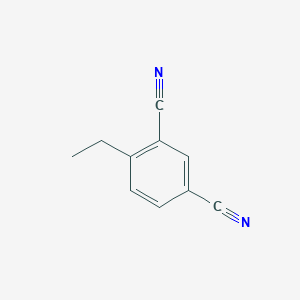
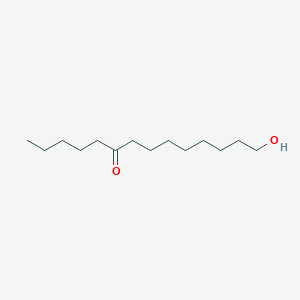
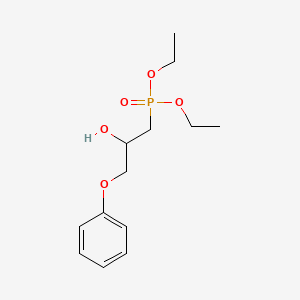
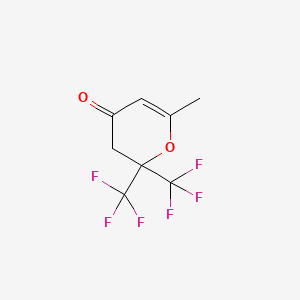
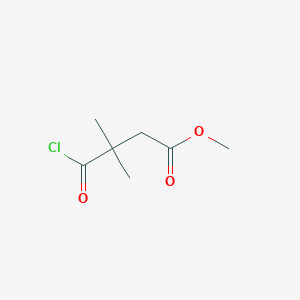
![N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14344148.png)
![4,4'-Oxybis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14344153.png)
